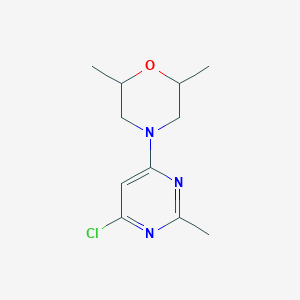

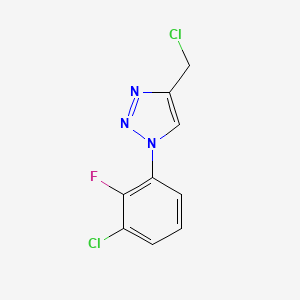

5-Fluoro-2-(pyrimidin-5-yl)benzoic acid

Übersicht

Beschreibung

5-Fluoro-2-(pyrimidin-5-yl)benzoic acid, also known as 5-Fluoro-2-pyrimidin-5-ylbenzoic acid (5-FPBA), is a synthetic organic compound which has a wide range of applications in scientific research and laboratory experiments. 5-FPBA is a carboxylic acid which is commonly used as a reagent for the synthesis of various organic compounds. It is also used in the development of pharmaceutical drugs and other products.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Optimization

5-Fluoro-2-(pyrimidin-5-yl)benzoic acid and its derivatives play a crucial role in various synthesis processes. For instance, a synthetic method for preparing a related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is a molecular fragment of orexin Filorexant (MK-6096), has been reported. This method offers advantages such as a short synthetic pathway, simple post-treatment, and high yield, providing an effective new methodology for the synthesis of the target compound. The synthesis involves a one-pot generation using the Negishi cross-coupling method and has been optimized to achieve a maximum yield of 78.4% under specific conditions (Liu, Zhao, Yu, & Liu, 2020).

Chemical Properties and Reactions

Synthesis and Characterization of Derivatives

This compound and its related compounds have been utilized in the synthesis and characterization of various derivatives. For example, the synthesis and characterization of 2-(5-fluorouracil-1-yl-acetamido) acetic acid, which is an antimetabolite of the pyrimidine analogue type, have been reported. This synthesis aims to decrease the toxicity of 5-FU by synthesizing a suitable carrier-linked prodrug with high efficiency and low toxicity. The structures of the synthesized compounds were assigned using techniques like NMR, mass spectrometry, and infrared spectroscopy (Xiong Jing, 2010).

Applications in Drug Development and Antifungal Activity

Antifungal Activity and Drug Development

The compound and its derivatives are also prominent in the field of drug development, particularly in antifungal applications. A study synthesized 17 novel pyrimidine derivatives containing an amide moiety and evaluated their in vitro antifungal activities against various fungi. The study highlighted compounds with significant antifungal activity, presenting them as potential candidates for further biological testing (Wu, Lan, Wu, & Fei, 2021).

Advances in Fluorine Chemistry and Cancer Treatment

Contributions to Fluorine Chemistry and Cancer Treatment

Advances in fluorine chemistry have contributed to the more precise use of fluorinated pyrimidines (FPs) in treating cancer. 5-Fluorouracil (5-FU) is the most widely used FP, treating over 2 million cancer patients annually. The review covers various aspects, including methods for 5-FU synthesis, insights into how FPs perturb nucleic acid structure and dynamics, and the implications of RNA- and DNA-modifying enzymes in 5-FU cytotoxicity. It also discusses the use of polymeric FPs, which may enable more precise cancer treatment in the era of personalized medicine (Gmeiner, 2020).

Wirkmechanismus

Target of Action

It is known that fluorinated pyrimidines can inhibit enzymes like thymidylate synthase .

Mode of Action

It is known that fluorinated pyrimidines can inhibit thymidylate synthase, an enzyme involved in dna synthesis .

Biochemical Pathways

It is known that fluorinated pyrimidines can affect dna synthesis by inhibiting thymidylate synthase .

Pharmacokinetics

It is known that benzoic acid derivatives can be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

It is known that fluorinated pyrimidines can inhibit dna synthesis, which can lead to cell death .

Action Environment

It is known that the stability and efficacy of chemical compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Eigenschaften

IUPAC Name |

5-fluoro-2-pyrimidin-5-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-8-1-2-9(10(3-8)11(15)16)7-4-13-6-14-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCUITXTQXEARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467424.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467425.png)

![N-[2-(methylamino)propyl]cyclopropanamine](/img/structure/B1467431.png)

![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467433.png)

![1-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propan-2-ol](/img/structure/B1467434.png)

![{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1467438.png)

![N-[(3,5-dimethylphenyl)methyl]cyclobutanamine](/img/structure/B1467439.png)